N-(4-fluorobenzyl)-2-((5-((6-oxo-3-phenylpyridazin-1(6H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a dihydropyridazinyl moiety, and an oxadiazolyl sulfanyl acetyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dihydropyridazinyl group: This can be achieved through nucleophilic substitution reactions.
Attachment of the fluorophenyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-({5-[(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, dihydropyridazinyl moiety, and oxadiazolyl sulfanyl acetyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H18FN5O3S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[5-[(6-oxo-3-phenylpyridazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H18FN5O3S/c23-17-8-6-15(7-9-17)12-24-19(29)14-32-22-26-25-20(31-22)13-28-21(30)11-10-18(27-28)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,29) |
InChI Key |
BETYEITWLMCGPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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